molecular formula C12H15ClN2O3 B2657470 Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate CAS No. 1241693-02-6

Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B2657470
CAS No.: 1241693-02-6
M. Wt: 270.71
InChI Key: IHIOGYQUXIAYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydrazone functional group, which is known for its applications in various chemical reactions and potential biological activities.

Preparation Methods

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-methoxy-5-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The hydrazone functional group is known for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIOGYQUXIAYMQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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